molecular formula C14H20BNO3 B1445338 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 631911-09-6

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1445338
M. Wt: 261.13 g/mol
InChI Key: APCPHCRRFATAOY-UHFFFAOYSA-N
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Description

The compound “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the formula C14H19BO4 . It is also known as Methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” consists of a benzamide group attached to a 3-methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The molecular weight of the compound is 262.11 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not available, compounds with similar structures are often involved in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 77-81°C (lit.), a predicted boiling point of 355.6±25.0 °C, and a flash point of 194.3°C . Its vapor pressure is 4.88E-07mmHg at 25°C, and it has a refractive index of 1.507 .

Scientific Research Applications

Synthesis and Structural Analysis

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives have been extensively studied for their synthesis and molecular structure. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and conducted a detailed crystallographic and conformational analysis. The molecular structures were calculated using density functional theory (DFT) and validated with X-ray diffraction values, indicating consistency between the DFT-optimized structures and the crystal structures. The study also delved into the molecular electrostatic potential and frontier molecular orbitals of the compounds, providing insights into their physicochemical properties (Huang et al., 2021).

Vibrational Properties and DFT Studies

Wu et al. (2021) synthesized similar compounds and characterized their structure through various spectroscopic techniques. The research utilized DFT and TD-DFT calculations to analyze the spectroscopic data and perform a comprehensive vibrational analysis. The study emphasizes the consistency of the molecular structure obtained from DFT calculations with the crystal structure determined by X-ray single crystal diffraction, highlighting the utility of these compounds in further scientific research (Wu et al., 2021).

Synthesis and Potential Therapeutic Applications

The compounds have been explored for potential therapeutic applications as well. Das et al. (2011) synthesized boron-containing derivatives using a borylation reaction, and these compounds are currently under evaluation for their biological activities. This highlights the potential application of these compounds in medicinal chemistry and drug development (Das et al., 2011).

Advanced Synthesis Techniques and Functional Analysis

Further research by Takagi & Yamakawa (2013) investigated the synthesis of these compounds through Pd-catalyzed borylation, demonstrating an effective method particularly for aryl bromides with sulfonyl groups. This methodological advancement in synthesis paves the way for the exploration of more complex derivatives and their subsequent applications (Takagi & Yamakawa, 2013).

Safety And Hazards

Safety information for “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is limited . As with all chemicals, it should be handled with appropriate personal protective equipment, such as gloves and safety glasses. If it comes into contact with skin or eyes, it should be washed off with plenty of water . It should be stored in a sealed container and kept away from oxygen, heat sources, and strong oxidizers .

properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-9-8-10(12(16)17)6-7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCPHCRRFATAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

631911-09-6
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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